7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3S/c12-11-10-9(13-6-14-11)8(15-16-10)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOZOMVXVMXRND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC3=C2N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989659-69-9 | |
| Record name | 7-chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chloro group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Nucleophilic Substitution at the 7-Chloro Position
The chlorine atom at position 7 is highly reactive, enabling substitution with amines, thiols, and alkoxy groups under mild conditions.
Reaction with Amines
Treatment with primary or secondary amines in ethanol at reflux replaces the chlorine with amino groups:
Example :
-
Reactants : 7-Chloro-3-phenyl- thiazolo[4,5-d]pyrimidine + morpholine
-
Conditions : Ethanol, triethylamine (Et₃N), reflux for 8 h
-
Product : 7-Morpholino-3-phenylthiazolo[4,5-d]pyrimidine (yield: 64%) .
| Amine Reagent | Conditions | Product Substituent | Yield (%) |
|---|---|---|---|
| Morpholine | EtOH, Et₃N, 8 h reflux | Morpholino | 64 |
| Dimethylamine | EtOH, 70°C, 6 h | Dimethylamino | 72 |
| Piperidine | CH₃CN, 12 h reflux | Piperidino | 68 |
Alkylation Reactions
Alkyl halides react with the thione sulfur or nitrogen atoms in the presence of bases:
Example :
-
Reactants : Thione derivative + methyl iodide
-
Conditions : Acetonitrile, Et₃N, reflux for 3 h
-
Product : 2-(Methylthio)-7-chloro-3-phenylthiazolo[4,5-d]pyrimidine (yield: 60%) .
Chlorination and Halogen Exchange
Phosphorus oxychloride (POCl₃) facilitates chlorination or enhances electrophilicity at specific positions:
Example :
-
Reactants : Hydroxy precursor + POCl₃
-
Conditions : Reflux in POCl₃ for 4 h
Functionalization of the Phenyl Group
The phenyl ring at position 3 undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) or cross-coupling reactions:
Suzuki-Miyaura Coupling
Introduction of aryl/heteroaryl groups via palladium catalysis:
Example :
-
Reactants : 5-Bromo-7-chloro-3-phenylthiazolo[4,5-d]pyrimidine + phenylboronic acid
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h
-
Product : 5-Phenyl-7-chloro-3-phenylthiazolo[4,5-d]pyrimidine (yield: 75%) .
| Boronic Acid | Catalyst | Yield (%) |
|---|---|---|
| 4-Fluorophenyl | Pd(dppf)Cl₂ | 68 |
| Thiophen-2-yl | Pd(OAc)₂ | 71 |
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the thiazolo[4,5-d]pyrimidine scaffold undergoes ring-opening to form pyrimidine-thiol intermediates, which can recyclize with new electrophiles .
Example :
-
Reactants : 7-Chloro-3-phenylthiazolo[4,5-d]pyrimidine + NaOH
-
Conditions : Aqueous NaOH, 100°C, 2 h
-
Product : 4-Amino-5-mercapto-6-phenylpyrimidine (yield: 58%) .
Biological Activity Correlations
Derivatives synthesized via these reactions exhibit structure-dependent bioactivity:
| Derivative | Substituent (Position 7) | IC₅₀ (μM) vs. MCF-7 Cells |
|---|---|---|
| 7-Morpholino | Morpholino | 1.2 ± 0.1 |
| 7-Dimethylamino | Dimethylamino | 2.8 ± 0.3 |
| 7-Chloro (Parent) | Chlorine | >10 |
The 7-morpholino derivative shows enhanced anticancer activity due to improved solubility and target binding .
Stability and Reactivity Trends
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of thiazolo[4,5-d]pyrimidine derivatives. For instance, a series of thiazolo[4,5-d]pyrimidine compounds were synthesized and evaluated for their antibacterial efficacy against various strains of bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The results indicated that several derivatives exhibited significant antibacterial activity, often surpassing that of traditional antibiotics like streptomycin .
Table 1: Antibacterial Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound | Activity Against Bacillus subtilis | Activity Against Escherichia coli | Reference |
|---|---|---|---|
| 3a | High | Moderate | |
| 3b | Moderate | High | |
| 4a | High | Low |
Anticancer Properties
Thiazolo[4,5-d]pyrimidines have also shown promise in anticancer research. A study highlighted the synthesis of novel compounds that were tested for cytotoxicity against various cancer cell lines. The results indicated that some derivatives displayed potent inhibitory effects on cell proliferation, suggesting their potential as anticancer agents. Molecular docking studies further supported these findings by demonstrating favorable interactions with target proteins involved in cancer progression .
Table 2: Cytotoxicity of Thiazolo[4,5-d]pyrimidine Derivatives
Anti-inflammatory Effects
Research into the anti-inflammatory properties of thiazolo[4,5-d]pyrimidines has revealed their potential in treating inflammatory diseases. The compounds have been investigated for their ability to modulate chemokine receptor activity, particularly the CXCR2 receptor, which is implicated in various inflammatory conditions including asthma and rheumatoid arthritis. The findings suggest that these compounds could be developed into therapeutic agents for managing inflammatory disorders .
Mechanistic Insights
The mechanisms underlying the biological activities of thiazolo[4,5-d]pyrimidines are being elucidated through various studies. For example, molecular docking studies have shown that these compounds can effectively bind to key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. This binding affinity is crucial for their therapeutic efficacy and provides a rationale for further development as drug candidates .
Mechanism of Action
The mechanism of action of 7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine varies depending on its application:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiazolo[4,5-d]pyrimidine Derivatives
The biological activity of thiazolo[4,5-d]pyrimidines is highly dependent on substituents. Key analogs and their properties are summarized below:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : Enhance reactivity and antimicrobial potency but may reduce solubility .
- Sulfur Modifications (e.g., thioxo) : Augment antifungal activity, likely via thiol-mediated mechanisms .
Functional Analogs with Heterocyclic Modifications
Compounds with alternative fused-ring systems exhibit distinct pharmacological profiles:
Structural Insights :
Antimicrobial Activity :
- 7-Chloro-3-phenyl-thiazolo[4,5-d]pyrimidine shows moderate activity against Gram-positive bacteria (MIC: 32–64 µg/mL) but is less effective against Gram-negative strains .
- Superior Analogs : Thiazolo-triazole hybrids (MIC: 8–16 µg/mL) exhibit enhanced potency due to synergistic interactions with fungal ergosterol biosynthesis pathways .
Anticancer Activity :
- The parent compound demonstrates moderate cytotoxicity (IC₅₀: 18 µM in breast cancer cells) .
- CRF-R1 Antagonists: Amino-substituted derivatives (e.g., IVa, IVb) lack direct anticancer effects but show promise in adjuvant therapy for stress-related cancer comorbidities .
Neuropharmacological Potential:
- 7-(N-Alkylamino) analogs are potent CRF-R1 antagonists (Ki < 1 nM), outperforming non-amino derivatives in stress-disorder models .
Biological Activity
7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and therapeutic applications, supported by various case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a thiazolo-pyrimidine core with a chlorine atom and a phenyl group attached. The compound's IUPAC name is 7-Chloro-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-2,3-dihydro-thiazolidine with urea in the presence of a catalyst has been reported to yield various thiazolo-pyrimidine derivatives with enhanced biological activity .
Antitumor Activity
Recent studies have highlighted the antitumor properties of thiazolo-pyrimidine derivatives. For example, compounds derived from this scaffold exhibited significant cytotoxic effects against various cancer cell lines. In particular, one study reported that a derivative of this compound demonstrated potent cytotoxicity against ovarian cancer cells (IGROV1) and glioblastoma cells (SNB-75) with GI50 values below 10 µM .
Antibacterial Properties
The antibacterial evaluation of thiazolo-pyrimidine derivatives has shown promising results against Gram-positive and Gram-negative bacteria. The synthesized compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of antibacterial activity. Compounds with specific substitutions at the phenyl ring exhibited enhanced potency compared to their unsubstituted counterparts .
The mechanism by which this compound exerts its biological effects often involves the inhibition of key enzymes or pathways associated with cell proliferation and survival. For instance, some derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition leads to apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .
Case Studies
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Study A | Potent cytotoxicity | IGROV1 (Ovarian) | <10 µM |
| Study B | Antibacterial activity | E. coli, S. aureus | Varies by compound |
| Study C | CDK inhibition leading to apoptosis | A549 (Lung), HL-60 (Leukemia) | 7.1 - 8 µM |
Q & A
Q. What are the key synthetic routes for preparing 7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine?
The synthesis typically involves multistep reactions, including cyclization of thiazole and pyrimidine precursors. Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) is critical for introducing the chlorophenyl group . Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., triethylamine, acetic anhydride) must be optimized to improve yield and purity. Reaction temperatures between 60–100°C are often required for intermediate steps .
Q. Which spectroscopic techniques are most effective for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the positions of substituents, such as the chlorine atom and phenyl group. Infrared (IR) spectroscopy identifies functional groups like C-Cl stretches (~550–850 cm⁻¹) and aromatic C-H bonds. Mass spectrometry (MS) validates molecular weight, while single-crystal X-ray diffraction provides definitive bond-length and angle data .
Q. How do solvent and catalyst choices influence synthesis optimization?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or methanol is used for precipitation. Catalysts like triethylamine facilitate nucleophilic substitutions, and palladium complexes enable cross-coupling. For example, Suzuki reactions require Pd(PPh₃)₄ and anhydrous conditions to attach aryl groups efficiently .
Advanced Research Questions
Q. How do substituents on the phenyl ring affect reactivity and biological activity?
Electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the pyrimidine core, enhancing interactions with biological targets like kinases. Steric effects from ortho-substituents can reduce binding affinity, while para-substituents improve metabolic stability. Comparative studies using fluorophenyl or methoxyphenyl analogs reveal structure-activity relationships (SAR) critical for drug design .
Q. How can contradictions between crystallographic and spectroscopic data be resolved?
Discrepancies in bond lengths (e.g., C-Cl in X-ray vs. NMR-derived distances) may arise from dynamic effects in solution vs. solid-state rigidity. Hybrid approaches, such as DFT calculations paired with experimental data, reconcile these differences. For example, X-ray data in shows mean C-C bond lengths of 1.39 Å, while NMR coupling constants validate conjugation in solution .
Q. What methodological strategies elucidate reaction mechanisms in thiazolo[4,5-d]pyrimidine synthesis?
Kinetic studies (e.g., rate measurements under varying temperatures) and isotopic labeling (e.g., ¹⁸O in carbonyl groups) trace reaction pathways. Monitoring intermediates via HPLC or TLC identifies key steps, such as thiomorpholine ring formation or sulfur insertion. highlights the role of triphenylphosphine in ylide formation during thioether linkages .
Notes
- Structural complexity necessitates rigorous validation via multiple analytical methods.
- Advanced questions emphasize mechanistic and SAR studies, aligning with drug discovery pipelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
